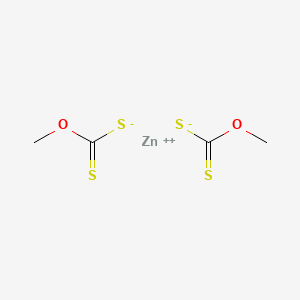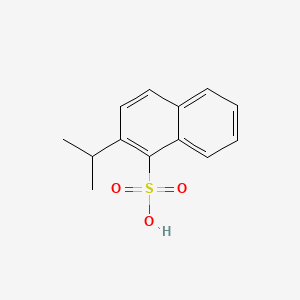
Lead bis(p-octylphenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead bis(p-octylphenolate) is an organometallic compound with the molecular formula C₂₈H₄₂O₂Pb. It is characterized by the presence of lead coordinated to two p-octylphenolate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead bis(p-octylphenolate) can be synthesized through the reaction of lead(II) acetate with p-octylphenol in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, allowing the formation of the desired organometallic complex. The reaction can be represented as follows:
Pb(CH₃COO)₂+2C₈H₁₇C₆H₄OH→Pb(C₈H₁₇C₆H₄O)₂+2CH₃COOH
Industrial Production Methods: Industrial production of lead bis(p-octylphenolate) involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Lead bis(p-octylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and corresponding phenolic derivatives.
Substitution: It can participate in substitution reactions where the phenolate ligands are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or other nucleophiles can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Lead oxide and octylphenol derivatives.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Lead bis(p-octylphenolate) has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of lead-based nanomaterials.
Catalysis: Acts as a catalyst in various organic reactions.
Industrial Chemistry: Employed in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of lead bis(p-octylphenolate) involves the coordination of lead to the phenolate ligands, which stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets include nucleophiles and oxidizing agents, which interact with the lead center to facilitate the desired transformations .
Comparaison Avec Des Composés Similaires
Lead bis(phenolate): Similar structure but without the octyl group.
Lead bis(p-tert-butylphenolate): Contains tert-butyl groups instead of octyl groups.
Uniqueness: Lead bis(p-octylphenolate) is unique due to the presence of the long octyl chains, which impart distinct solubility and reactivity properties compared to other lead phenolates. This makes it particularly useful in applications requiring specific solubility characteristics .
Propriétés
Numéro CAS |
84394-98-9 |
|---|---|
Formule moléculaire |
C28H42O2Pb |
Poids moléculaire |
618 g/mol |
Nom IUPAC |
lead(2+);4-octylphenolate |
InChI |
InChI=1S/2C14H22O.Pb/c2*1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h2*9-12,15H,2-8H2,1H3;/q;;+2/p-2 |
Clé InChI |
JLYATELDAHVHGW-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCC1=CC=C(C=C1)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



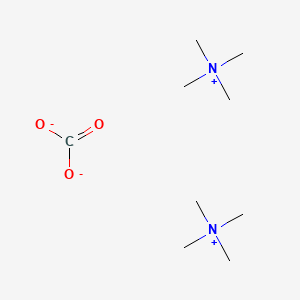
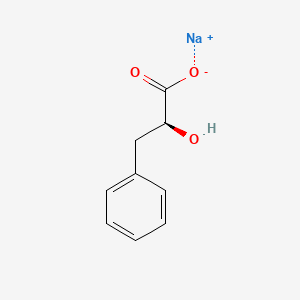

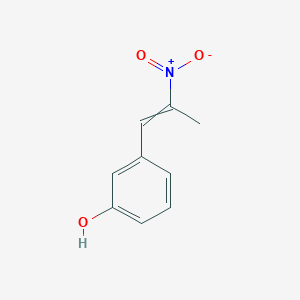


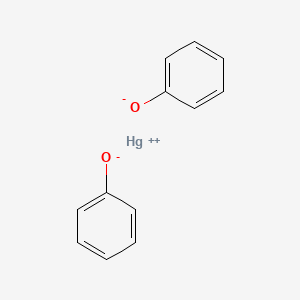
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
